molecular formula C6H14N2O3 B12117510 (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid CAS No. 18899-29-1

(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid

Cat. No.: B12117510
CAS No.: 18899-29-1
M. Wt: 162.19 g/mol
InChI Key: YSMODUONRAFBET-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid is a chiral amino acid derivative. It is notable for its unique structure, which includes two amino groups and a hydroxyl group on a hexanoic acid backbone. This compound is of interest in various fields, including organic chemistry, biochemistry, and pharmaceutical research, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid typically involves multi-step organic synthesis. One common method starts with the protection of the amino groups to prevent unwanted reactions. The hydroxyl group is then introduced through selective oxidation or reduction reactions. The final steps involve deprotection and purification to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as enzymatic synthesis, to achieve higher yields and specificity. These methods often use genetically engineered microorganisms to produce the compound under controlled fermentation conditions.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In organic chemistry, (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and functions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the design of drugs targeting specific enzymes or receptors, contributing to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions, influencing the activity of these targets. The pathways involved may include metabolic processes, signal transduction, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-5-hydroxypiperidine-2-carboxylic acid: Similar in structure but with a piperidine ring.

    (2S,5S)-2-amino-5-hydroxyhexanoic acid: Lacks one amino group compared to (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid.

    (2S,5S)-2,6-diaminohexanoic acid: Lacks the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl groups on a hexanoic acid backbone. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

CAS No.

18899-29-1

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

IUPAC Name

(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid

InChI

InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4-,5-/m0/s1

InChI Key

YSMODUONRAFBET-WHFBIAKZSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@@H](CN)O

Canonical SMILES

C(CC(C(=O)O)N)C(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.